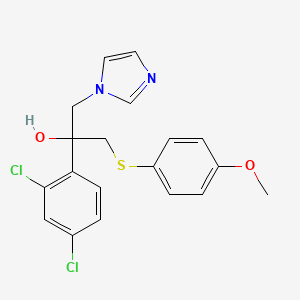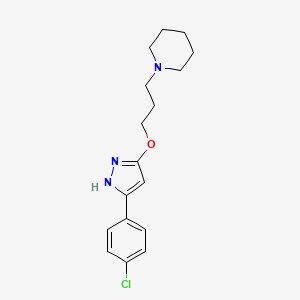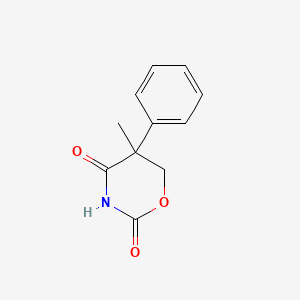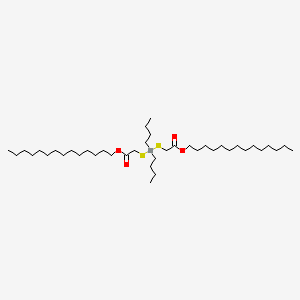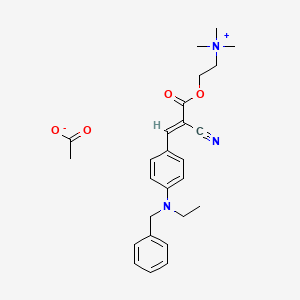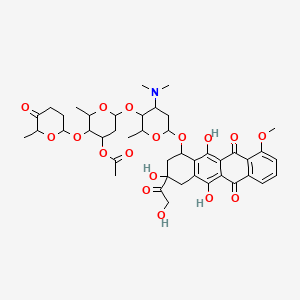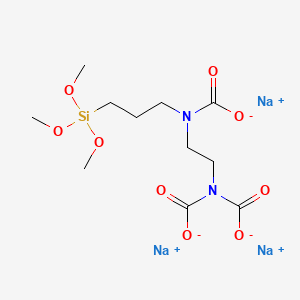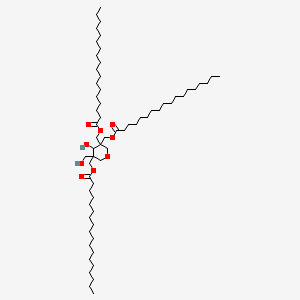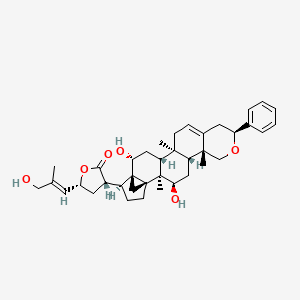
Dichapetalin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichapetalin I is a natural dammarane-type merotriterpenoid compound first reported in 1995. It is characterized by its unique 2-phenylpyrano moiety annellated to ring A of the dammarane skeleton. This compound is primarily found in the Dichapetalaceae family, particularly in the genera Dichapetalum and Phyllanthus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dichapetalin I involves multiple steps, including the formation of the dammarane skeleton and the annellation of the 2-phenylpyrano moiety. The specific synthetic routes and reaction conditions are complex and typically involve the use of various reagents and catalysts to achieve the desired structural features .
Industrial Production Methods: Most of the available this compound is extracted from natural sources, particularly from the roots of Dichapetalum species .
Analyse Des Réactions Chimiques
Types of Reactions: Dichapetalin I undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which exhibit different biological activities. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Dichapetalin I has been extensively studied for its bioactivity and potential therapeutic applications. It has shown significant cytotoxicity against several cancer cell lines, making it a promising candidate for anticancer drug development . Additionally, this compound has been investigated for its anti-proliferative activity, particularly against leukemia cell lines . Its unique structure and bioactivity also make it a valuable compound for studying structure-activity relationships and developing new synthetic analogs .
Mécanisme D'action
The mechanism of action of dichapetalin I involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various cellular processes, including apoptosis and cell cycle regulation. The presence of a spiroketal moiety in its side chain is thought to contribute to its potent anti-proliferative activity .
Comparaison Avec Des Composés Similaires
Dichapetalin I is part of a broader class of dichapetalin-type triterpenoids, which are characterized by their modified dammarane skeletons. Similar compounds include dichapetalin A, dichapetalin X, and 7-hydroxydichapetalin P . These compounds share structural similarities but differ in their side chains and functional groups, leading to variations in their bioactivity. This compound stands out due to its unique 2-phenylpyrano moiety and its potent cytotoxic activity against cancer cell lines .
Propriétés
Numéro CAS |
876610-25-2 |
|---|---|
Formule moléculaire |
C38H50O6 |
Poids moléculaire |
602.8 g/mol |
Nom IUPAC |
(3S,5R)-3-[(1R,2R,3R,5R,6R,9S,14S,15R,17R,18S,19S)-3,17-dihydroxy-2,6,14-trimethyl-9-phenyl-8-oxahexacyclo[16.3.1.01,18.02,15.05,14.06,11]docos-11-en-19-yl]-5-[(E)-3-hydroxy-2-methylprop-1-enyl]oxolan-2-one |
InChI |
InChI=1S/C38H50O6/c1-22(19-39)14-25-16-26(33(42)44-25)27-11-13-37-20-38(27,37)32(41)18-30-34(2)12-10-24-15-28(23-8-6-5-7-9-23)43-21-35(24,3)29(34)17-31(40)36(30,37)4/h5-10,14,25-32,39-41H,11-13,15-21H2,1-4H3/b22-14+/t25-,26-,27-,28-,29+,30+,31+,32+,34-,35-,36-,37+,38+/m0/s1 |
Clé InChI |
OGIKSTYGXSTZFU-XGDYXWHLSA-N |
SMILES isomérique |
C/C(=C\[C@H]1C[C@H](C(=O)O1)[C@@H]2CC[C@@]34[C@@]2(C3)[C@@H](C[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC=C7[C@@]6(CO[C@@H](C7)C8=CC=CC=C8)C)C)O)C)O)/CO |
SMILES canonique |
CC(=CC1CC(C(=O)O1)C2CCC34C2(C3)C(CC5C4(C(CC6C5(CC=C7C6(COC(C7)C8=CC=CC=C8)C)C)O)C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




